o-(Tetrahydrofuran-3-yl)-l-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Tetrahydrofuran-3-yl)-l-homoserine: is a compound that features a tetrahydrofuran ring attached to the homoserine molecule Tetrahydrofuran is a saturated cyclic ether, while homoserine is an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(Tetrahydrofuran-3-yl)-l-homoserine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis . Another approach is the cyclization of 1,2,4-butanetriol in the presence of p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures . Additionally, hydroboration of dihydrofuran derivatives followed by oxidation can yield the desired tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts can also be employed to produce enantiomerically pure forms of the compound .
Chemical Reactions Analysis
Types of Reactions: o-(Tetrahydrofuran-3-yl)-l-homoserine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Saturated cyclic ethers.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: o-(Tetrahydrofuran-3-yl)-l-homoserine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound can be used to study the effects of cyclic ethers on biological systems. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
3-Hydroxytetrahydrofuran: This compound features a hydroxyl group on the tetrahydrofuran ring and is used as an intermediate in pharmaceutical synthesis.
Tetrahydrofuran-3-ol: Similar to 3-hydroxytetrahydrofuran, this compound has a hydroxyl group on the tetrahydrofuran ring and is used in various chemical reactions.
Uniqueness: o-(Tetrahydrofuran-3-yl)-l-homoserine is unique due to the presence of both the tetrahydrofuran ring and the homoserine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
AFCPYAFGGWJMNA-MLWJPKLSSA-N |
Isomeric SMILES |
C1COCC1OCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCC1OCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.